molecular formula C22H15N3O3S B13147201 1-Amino-4-[(1,3-benzothiazol-2-yl)amino]-2-methoxyanthracene-9,10-dione CAS No. 62593-05-9

1-Amino-4-[(1,3-benzothiazol-2-yl)amino]-2-methoxyanthracene-9,10-dione

Cat. No.: B13147201
CAS No.: 62593-05-9
M. Wt: 401.4 g/mol
InChI Key: SQCHFFCVGKABEQ-UHFFFAOYSA-N
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Description

1-Amino-4-(benzo[d]thiazol-2-ylamino)-2-methoxyanthracene-9,10-dione is a complex organic compound that belongs to the anthracene family. This compound is characterized by its unique structure, which includes an anthracene core substituted with amino, methoxy, and benzo[d]thiazol-2-ylamino groups. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 1-Amino-4-(benzo[d]thiazol-2-ylamino)-2-methoxyanthracene-9,10-dione typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzo[d]thiazole Ring: This step involves the reaction of 2-aminobenzothiazole with appropriate reagents to form the benzo[d]thiazole ring.

    Coupling Reaction: The benzo[d]thiazole derivative is then coupled with 1-amino-2-methoxyanthracene-9,10-dione under specific conditions to form the desired compound.

The reaction conditions often include the use of solvents like dioxane and catalysts such as triethylamine . The reactions are typically carried out under reflux conditions to ensure complete conversion of reactants to products.

Chemical Reactions Analysis

1-Amino-4-(benzo[d]thiazol-2-ylamino)-2-methoxyanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and methoxy groups on the anthracene core can undergo substitution reactions with electrophiles or nucleophiles.

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Amino-4-(benzo[d]thiazol-2-ylamino)-2-methoxyanthracene-9,10-dione has several scientific research applications:

Comparison with Similar Compounds

1-Amino-4-(benzo[d]thiazol-2-ylamino)-2-methoxyanthracene-9,10-dione can be compared with other similar compounds, such as:

The uniqueness of 1-Amino-4-(benzo[d]thiazol-2-ylamino)-2-methoxyanthracene-9,10-dione lies in its specific substitution pattern on the anthracene core, which imparts distinct chemical and biological properties.

Biological Activity

1-Amino-4-[(1,3-benzothiazol-2-yl)amino]-2-methoxyanthracene-9,10-dione, a compound featuring a complex structure derived from anthracene and benzothiazole moieties, has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and implications in medicinal chemistry.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C15H12N4O3S\text{C}_{15}\text{H}_{12}\text{N}_4\text{O}_3\text{S}

This structure incorporates an anthracene backbone modified with amino and methoxy groups, as well as a benzothiazole unit that enhances its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of the Benzothiazole Ring : Utilizing thioamide and ortho-substituted bromobenzenes.
  • Anthraquinone Modification : Introducing amino and methoxy groups through nucleophilic substitution reactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing benzothiazole and anthracene derivatives. For instance, the compound has been tested against various cancer cell lines, showing promising cytotoxic effects.

Cell Line IC50 (µM) Mechanism of Action
MCF-71.29Induction of cell cycle arrest in S phase
A5493.50Apoptosis induction via mitochondrial pathway

The IC50 values indicate that the compound exhibits significant potency against breast cancer cells (MCF-7), suggesting its potential as a lead compound for further development in cancer therapy.

Acetylcholinesterase Inhibition

The compound has also been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmission. In vitro studies demonstrated that it has a competitive inhibition profile with an IC50 value of 8.48 µM in the cerebral cortex of rat models . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Anti-inflammatory Activity

In addition to its anticancer properties, preliminary studies indicate that the compound may possess anti-inflammatory effects. It showed significant inhibition of pro-inflammatory cytokine production in vitro, suggesting a mechanism that could be beneficial in inflammatory conditions .

Case Studies

  • Breast Cancer Treatment : A study involving MCF-7 cells demonstrated that treatment with this compound resulted in a marked decrease in cell viability and induced apoptosis through mitochondrial pathways.
  • Neuroprotective Effects : In animal models, administration of the compound led to improved cognitive function and reduced AChE activity, supporting its potential use in neuroprotective therapies .

Properties

CAS No.

62593-05-9

Molecular Formula

C22H15N3O3S

Molecular Weight

401.4 g/mol

IUPAC Name

1-amino-4-(1,3-benzothiazol-2-ylamino)-2-methoxyanthracene-9,10-dione

InChI

InChI=1S/C22H15N3O3S/c1-28-15-10-14(25-22-24-13-8-4-5-9-16(13)29-22)17-18(19(15)23)21(27)12-7-3-2-6-11(12)20(17)26/h2-10H,23H2,1H3,(H,24,25)

InChI Key

SQCHFFCVGKABEQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C(=C1)NC3=NC4=CC=CC=C4S3)C(=O)C5=CC=CC=C5C2=O)N

Origin of Product

United States

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